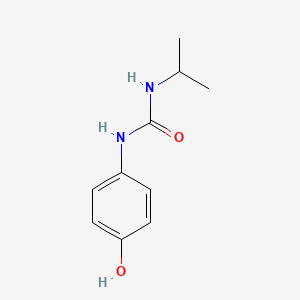
1-(4-Hydroxyphenyl)-3-isopropylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxyphenyl)-3-isopropylurea, commonly known as HPIU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPIU is a synthetic compound that has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学的研究の応用
Biochemical Research
Metabolism Studies : Research has identified metabolites of compounds structurally similar to 1-(4-Hydroxyphenyl)-3-isopropylurea, suggesting its potential involvement in metabolic pathways. For example, studies on Bisphenol A (BPA), which shares a structural similarity, revealed new metabolites in mammals, highlighting the complex metabolism of these compounds (Jaeg et al., 2004).
Enzymatic Hydroxylation : Enzymatic hydroxylation of biphenyl by liver preparations in various species, which is structurally related to this compound, suggests the potential enzymatic interactions of such compounds (Creaven et al., 1965).
Pharmacological and Chemical Studies
Density Functional Theory Analysis : A study on a similar compound, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, used density functional theory to investigate its chemical reactivity and potential for antibacterial activity (Deghady et al., 2021).
Photolysis Studies : Research on isoproturon, a urea derivative like this compound, examined its photolysis in aqueous solutions, indicating the environmental behavior of such compounds (Dureja et al., 1991).
Biomedical Applications
Biosensor Development : The development of biosensors using compounds similar to this compound, like N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, indicates its potential application in biomedical sensors (Karimi-Maleh et al., 2014).
Uterine Relaxant Activity : Synthesis and evaluation of similar compounds for uterine relaxant activity suggest potential pharmacological applications (Viswanathan & Chaudhari, 2006).
Antimicrobial and Antioxidant Activities : Investigation into the antibacterial, antifungal, and antioxidant activities of similar compounds, such as 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones, provides insight into potential biomedical uses (Sheikh et al., 2011).
作用機序
Target of Action
The primary target of 1-(4-Hydroxyphenyl)-3-isopropylurea is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine - the conversion of 4-hydroxyphenylpyruvate into homogentisate . This enzyme is found in nearly all aerobic forms of life .
Mode of Action
It is likely that the compound interacts with its target, hppd, by binding to the enzyme’s active site and inhibiting its function . This could result in the disruption of the catabolism of tyrosine and the production of homogentisate .
Biochemical Pathways
The inhibition of HPPD by this compound would affect the tyrosine catabolism pathway . This could potentially lead to the accumulation of 4-hydroxyphenylpyruvate and a decrease in the production of homogentisate
Pharmacokinetics
Similar compounds, such as 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one (a diphenylheptane), have been shown to exhibit excellent bioavailability
Result of Action
The inhibition of hppd could potentially disrupt various metabolic processes, leading to changes in cellular function
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its ability to bind to HPPD Additionally, the presence of other compounds could potentially affect the compound’s efficacy
特性
IUPAC Name |
1-(4-hydroxyphenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)11-10(14)12-8-3-5-9(13)6-4-8/h3-7,13H,1-2H3,(H2,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGUMFRLNPFKGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499936 |
Source


|
| Record name | N-(4-Hydroxyphenyl)-N'-propan-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23159-73-1 |
Source


|
| Record name | N-(4-Hydroxyphenyl)-N'-propan-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

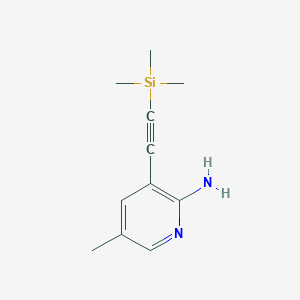
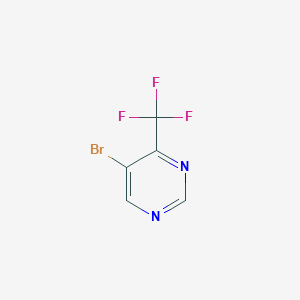
![Ethanethioic acid, S-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methyl] ester](/img/structure/B1338457.png)

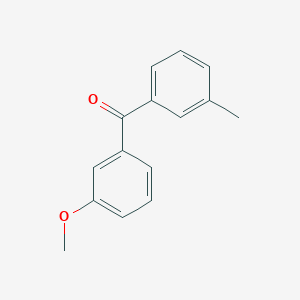

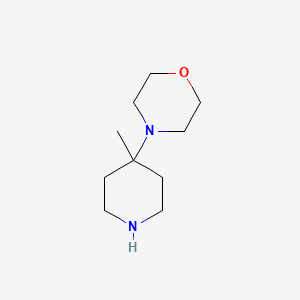
![6-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1338475.png)


![5-Nitrobenzo[b]thiophene](/img/structure/B1338478.png)


![1-[2-(Benzyloxy)-4-methylphenyl]ethanone](/img/structure/B1338483.png)